

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3030532

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**

Abstract

This technical guide provides a comprehensive scientific overview of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, a halogenated derivative of the 7-azaindole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced heterocyclic building blocks. We will dissect the molecule's core properties, with a primary focus on the precise determination of its molecular weight, and explore its strategic importance in modern synthetic chemistry. The guide further details a conceptual synthetic workflow, outlines rigorous analytical validation techniques essential for quality control, and provides necessary safety and handling protocols. The overarching goal is to furnish scientists with the foundational knowledge required to confidently and effectively incorporate this versatile intermediate into their research and development pipelines.

Core Molecular Profile and Physicochemical Properties

The 7-Azaindole Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, features a pyrrole ring fused to a pyridine ring. This arrangement offers a unique combination of hydrogen bond donors and

acceptors, enabling it to participate in a wide array of biological interactions. Derivatives of 7-azaindole are central components in numerous kinase inhibitors and other targeted therapeutics, making functionalized analogues like **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** highly valuable starting materials.^[1]

Molecular Identity

To ensure experimental reproducibility and accuracy, it is critical to define the molecule by its universally recognized identifiers.

- IUPAC Name: **4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**^[2]
- CAS Number: 916176-52-8^{[2][3][4][5][6]}
- Molecular Formula: C₇H₄BrClN₂^{[3][5][7]}

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a fundamental property, critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data. The molecular weight of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** is 231.48 g/mol .^{[3][4][5][6][7]}

This value is derived from the sum of the atomic weights of its constituent atoms, based on the molecular formula C₇H₄BrClN₂:

- Carbon (C): 7 atoms \times 12.011 g/mol = 84.077 g/mol
- Hydrogen (H): 4 atoms \times 1.008 g/mol = 4.032 g/mol
- Bromine (Br): 1 atom \times 79.904 g/mol = 79.904 g/mol
- Chlorine (Cl): 1 atom \times 35.453 g/mol = 35.453 g/mol
- Nitrogen (N): 2 atoms \times 14.007 g/mol = 28.014 g/mol

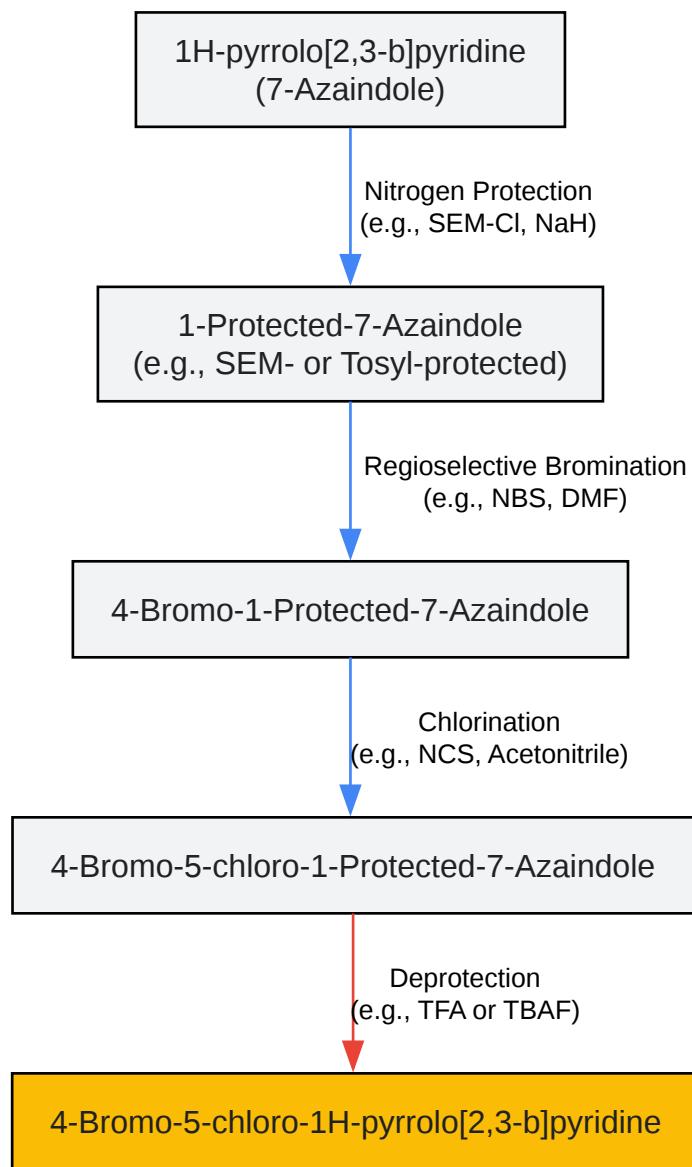
Total Molecular Weight = 84.077 + 4.032 + 79.904 + 35.453 + 28.014 = 231.48 g/mol

This calculated weight is the basis for all molar-based experimental parameters and serves as the primary theoretical value for analytical confirmation.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound for quick reference.

Property	Value	Source(s)
Molecular Weight	231.48 g/mol	[3] [4] [5] [6] [7]
Exact Mass	229.92464 Da	[8]
Molecular Formula	C ₇ H ₄ BrCIN ₂	[3] [5] [7]
CAS Number	916176-52-8	[2] [3] [4] [5] [6]
Purity (Typical)	≥95%	[2]
Canonical SMILES	C1C=CN=C2NC=CC2=C1Br	[2]


Synthesis and Strategic Application Rationale in Drug Discovery

The strategic placement of halogen atoms on the 7-azaindole scaffold is a cornerstone of modern medicinal chemistry. The bromine and chlorine substituents on **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** serve two primary purposes:

- Modulation of Electronic Properties: Halogens alter the electron density of the aromatic system, which can fine-tune the binding affinity of the final compound to its biological target.
- Handles for Cross-Coupling: The C-Br and C-Cl bonds are reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[\[1\]](#) This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The differential reactivity of the C-Br bond (typically more reactive) versus the C-Cl bond can allow for selective, sequential functionalization.

Conceptual Synthesis Workflow

While multiple proprietary routes exist, a common strategy for producing di-halogenated 7-azaindoles involves the sequential halogenation of a protected 7-azaindole precursor. The choice of protecting group on the pyrrole nitrogen is critical to prevent side reactions and ensure regioselectivity.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**.

Generalized Laboratory Protocol

The following protocol is a representative, step-by-step methodology for the halogenation of a protected 7-azaindole. Note: This is an illustrative procedure. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Nitrogen Protection (e.g., Tosylation)

- To a stirred solution of 7-azaindole in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
- Allow the mixture to stir for 30 minutes at 0 °C to facilitate deprotonation.
- Slowly add a solution of p-toluenesulfonyl chloride (Ts-Cl) in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., Ethyl Acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via column chromatography to yield the protected intermediate.

Step 2: Regioselective Bromination

- Dissolve the protected 7-azaindole in an appropriate solvent (e.g., DMF).
- Slowly add N-Bromosuccinimide (NBS) in one portion at room temperature. The C4 position is often susceptible to electrophilic substitution.
- Stir the reaction for 2-4 hours, monitoring progress by TLC/LC-MS.

- Upon completion, pour the reaction mixture into water and extract with an organic solvent.
- Perform a standard aqueous workup, dry the organic phase, and concentrate. Purify by chromatography to isolate the 4-bromo intermediate.

Step 3: Chlorination

- Dissolve the 4-bromo intermediate in a solvent such as acetonitrile.
- Add N-Chlorosuccinimide (NCS) and heat the reaction mixture (e.g., to 60-80 °C).
- Monitor the reaction until the starting material is consumed.
- Cool the mixture, concentrate under reduced pressure, and purify the resulting di-halogenated compound by column chromatography.

Step 4: Deprotection

- The final step involves the removal of the protecting group. The conditions depend on the group used (e.g., for a tosyl group, strong base like NaOH in methanol/water; for a SEM group, fluoride sources like TBAF or acid like TFA).
- After deprotection is complete, neutralize the reaction mixture and perform an extraction.
- Purify the final product, **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, via recrystallization or column chromatography.

Analytical Validation and Quality Control

A self-validating protocol demands that the identity and purity of the synthesized material be unequivocally confirmed. The following analytical techniques are essential for the characterization of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**.

Analytical Technique	Purpose & Expected Outcome
¹ H NMR	Confirms the structural integrity and proton environment. Expect distinct signals in the aromatic region corresponding to the three protons on the bicyclic core.
¹³ C NMR	Verifies the carbon skeleton of the molecule.
Mass Spectrometry (MS)	Confirms the molecular weight. Expect to see a molecular ion peak cluster corresponding to the calculated exact mass (229.92464 Da). The characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹ Br/ ⁸¹ Br) and chlorine (~3:1 ratio for ³⁵ Cl/ ³⁷ Cl) provides definitive structural confirmation.
HPLC	Determines the purity of the compound, typically expressed as a percentage area of the main peak.
Elemental Analysis	Provides the percentage composition of C, H, and N, which should match the theoretical values calculated from the molecular formula.

While specific spectral data is available from commercial suppliers, the principles outlined above form the basis of quality control for this compound.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

- Hazard Identification: This compound is intended for research and development use only.[5] It should be treated as a potential irritant. The toxicological properties have not been fully investigated.[6]
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[6\]](#) Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[\[6\]](#)

Conclusion

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is more than a compound defined by its molecular weight of 231.48 g/mol . It is a strategically designed chemical tool that provides medicinal chemists with a versatile and powerful platform for drug discovery. Its di-halogenated 7-azaindole core offers precisely positioned reactive handles for building molecular complexity, enabling the exploration of novel chemical space. A thorough understanding of its synthesis, analytical validation, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical. [\[Link\]](#)
- 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- **4-bromo-5-chloro-1h-pyrrolo[2,3-b]pyridine**. PubChemLite. [\[Link\]](#)
- (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)

- 2. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 95% | CAS: 916176-52-8 | AChemBlock [achemblock.com]
- 3. capotchem.com [capotchem.com]
- 4. 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine - CAS:916176-52-8 - Abovchem [abovchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. bocsci.com [bocsci.com]
- 8. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine | C7H4BrClN2 | CID 45789788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine(916176-52-8) 1H NMR spectrum [chemicalbook.com]
- 10. N/A|4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030532#4-bromo-5-chloro-1h-pyrrolo-2-3-b-pyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com